Gardenin A

Description

Structure

3D Structure

Properties

IUPAC Name |

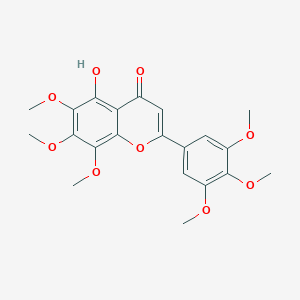

5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFFYQCZCKSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175417 | |

| Record name | Gardenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21187-73-5 | |

| Record name | Gardenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021187735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J0W87Z43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gardenin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin A, a polymethoxylated flavone, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Signaling Pathways and Mechanisms

This compound exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted mechanism of action involves the regulation of pathways crucial for cell survival, inflammation, and oxidative stress.

Neuroprotection and Neurite Outgrowth

This compound has demonstrated significant neuroprotective properties and the ability to promote neurite outgrowth. These effects are primarily mediated through the activation of the MAPK/ERK, PKA, and PKC signaling pathways.[1][2]

Signaling Pathway for Neuroprotection and Neurite Outgrowth

Caption: this compound promotes neurite outgrowth and neuroprotection by activating the MAPK/ERK, PKA, and PKC signaling pathways.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory and antioxidant activities, which are central to its neuroprotective and other therapeutic effects. These actions are primarily mediated through the activation of the AMPK/Nrf2 pathway and the inhibition of the NF-κB pathway.[3][4][5]

-

AMPK/Nrf2 Pathway Activation: this compound activates AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] Nrf2 is a master regulator of the antioxidant response, inducing the expression of various antioxidant and cytoprotective genes.[6]

-

NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][7] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines and mediators.

Signaling Pathway for Anti-inflammatory and Antioxidant Effects

Caption: this compound's anti-inflammatory and antioxidant effects are mediated by AMPK/Nrf2 activation and NF-κB inhibition.

Potential Anti-Cancer Mechanisms

While research is ongoing, preliminary evidence suggests that this compound may possess anti-cancer properties through the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Flavonoids, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins (e.g., increasing the Bax/Bcl-2 ratio) and the activation of caspases.

-

Cell Cycle Arrest: Several flavonoids can arrest the cell cycle at different phases, such as G2/M, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data

Currently, specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. Further research is required to establish a comprehensive profile of its anti-proliferative activity.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Neurite Outgrowth Assay

This assay is used to assess the effect of this compound on the growth of neurites from neuronal cells.

Workflow for Neurite Outgrowth Assay

Caption: A typical workflow for a neurite outgrowth assay to evaluate the effects of this compound.

Methodology:

-

Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel).

-

Treatment: After cell attachment, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain the cells with an antibody specific for a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in key signaling pathways affected by this compound.

Workflow for Western Blot Analysis

Caption: Standard workflow for Western blot analysis to measure protein expression changes induced by this compound.

Methodology:

-

Sample Preparation: Treat cells or tissues with this compound. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AMPK, Nrf2, p-ERK, cleaved caspase-3) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure changes in the mRNA expression of target genes involved in inflammation and the antioxidant response following this compound treatment.

Workflow for RT-qPCR

Caption: Workflow for analyzing changes in gene expression induced by this compound using RT-qPCR.

Methodology:

-

RNA Extraction: Treat cells or tissues with this compound and extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., TNF-α, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in neuroprotection, inflammation, and oxidative stress highlights its therapeutic potential for a range of disorders. While its anti-cancer properties are still under investigation, the established mechanisms of related flavonoids suggest a promising avenue for future research. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their ongoing and future investigations. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative data on its efficacy in various disease models.

References

- 1. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

Gardenin A Signaling Pathways: A Technical Guide for Researchers

Abstract

Gardenin A, a polymethoxylated flavone, has emerged as a promising bioactive compound with a diverse range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Its therapeutic potential stems from its ability to modulate a variety of intracellular signaling pathways. This document provides an in-depth technical overview of the core signaling pathways influenced by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of these complex biological processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several key signaling cascades. The primary pathways identified are crucial for cell survival, proliferation, inflammation, and stress response.

Neurotrophic and Neuroprotective Pathways

In the context of neuronal health, this compound has been shown to promote neuritogenesis and protect against neurotoxicity.[1] This is primarily achieved through the activation of pro-survival and differentiation pathways.

-

MAPK/ERK Pathway: this compound activates the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[2][3] This signaling cascade is central to cell proliferation, differentiation, and survival.

-

PKA and PKC Pathways: The compound also stimulates Protein Kinase A (PKA) and Protein Kinase C (PKC) activities, which are involved in a wide array of cellular processes, including neuronal function.[2][3]

Anti-inflammatory and Antioxidant Pathways

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. This compound demonstrates potent anti-inflammatory and antioxidant properties through the modulation of the following pathways:

-

AMPK/Nrf2 Pathway: this compound alleviates alcohol-induced oxidative stress and inflammation by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a master regulator of the antioxidant response.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, is inhibited by this compound.[5][6] This inhibition leads to a decrease in the expression of pro-inflammatory genes.[6][7]

Anti-Cancer Pathways

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. While the direct effects of this compound on some of these pathways are still under investigation, related flavonoids provide a strong basis for its potential mechanisms.

-

Cell Cycle Arrest: Like other flavonoids, this compound is suggested to induce cell cycle arrest, a common mechanism for inhibiting cancer cell proliferation.[8][9][10]

-

Apoptosis Induction: this compound is believed to induce apoptosis, or programmed cell death, in cancer cells. This is likely mediated through caspase activation, a hallmark of apoptosis.[1][11]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer.[12][13][14] Flavonoids are known to inhibit this pathway, suggesting a similar mechanism for this compound.[12]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cancer cell proliferation, survival, and metastasis. Inhibition of STAT3 signaling is a known anti-cancer strategy for flavonoids.[15][16][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy and dose-dependent effects.

| Cell Line | Treatment | Effect | Reference |

| PC12 | 10-20 µM this compound for 48 h | Potently induces neurite outgrowth. | [2] |

| PC12 | 10 µM this compound for 24 h and 48 h | Increases expression of GAP-43 and synaptophysin. | [2] |

| PC12 | 10 µM this compound for 15-120 min | Increases ERK phosphorylation, PKA and PKC activities. | [2] |

| HepG2 | 10 µg/ml this compound | Maximum cell viability in MTT assays. | [4] |

| Caco2 | 10 µg/ml this compound | Maximum cell viability in MTT assays. | [4] |

| HL-60 | 1.6 - 3.0 µM Gardenin B (related flavone) | IC50 values for cytotoxicity. | [11] |

| U-937 | 1.6 - 3.0 µM Gardenin B (related flavone) | IC50 values for cytotoxicity. | [11] |

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Animal Model | Treatment | Effect | Reference |

| Mice | 0.1-25 mg/kg this compound (p.o., single dose) | Exhibits sedative, anxiolytic, antidepressant, and anticonvulsant actions. | [2] |

| A53T-α-syn mice | 25 or 100 mg/kg this compound (oral, 4 weeks) | 100 mg/kg dose improved associative memory and decreased mobility and gait abnormalities. Reduced phosphorylated α-synuclein levels in the cortex and hippocampus. Attenuated reduction in tyrosine hydroxylase expression in the striatum. | [6][7][18] |

| Male Wistar rats | 50 and 100 mg/kg this compound | Attenuation of astroglial reactivity and downregulation of TNFα. | [19] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effects on signaling pathways.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or proliferative effects of this compound on cell lines.

Materials:

-

Cell lines (e.g., HepG2, Caco2)

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µg/ml) for the desired time period (e.g., 24, 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., ERK, STAT3, Akt).

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Neuroprotection Study in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective effects of this compound in an animal model of Parkinson's disease.

Materials:

-

A53T alpha-synuclein overexpressing mice

-

This compound

-

Vehicle control (e.g., corn oil)

-

Behavioral testing apparatus (e.g., for assessing motor function and memory)

-

Tissue processing reagents for immunohistochemistry and gene expression analysis

Protocol:

-

Treat A53T-α-syn mice orally with this compound (e.g., 25 or 100 mg/kg) or vehicle for a specified duration (e.g., 4 weeks).[6][18]

-

In the final week of treatment, conduct behavioral tests to assess cognitive and motor functions.[6][18]

-

At the end of the study, euthanize the animals and harvest brain tissue.

-

Process the brain tissue for immunohistochemical analysis of markers like tyrosine hydroxylase (TH) and phosphorylated α-synuclein.[6][7]

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of synaptic, antioxidant, and inflammatory genes.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound promotes neurotrophic effects via MAPK/ERK, PKA, and PKC pathways.

Caption: this compound exhibits anti-inflammatory and antioxidant effects.

References

- 1. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production [frontiersin.org]

- 17. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Frontiers | Modulation of TNFα-driven neuroinflammation by this compound: Insights from In Vitro, In Vivo, and In Silico studies [frontiersin.org]

The Neurotrophic Potential of Gardenin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin A, a polymethoxyflavone found in Gardenia resinifera, has emerged as a promising natural compound with significant neurotrophic and neuroprotective properties. This document provides an in-depth technical overview of the current scientific understanding of this compound's effects on the nervous system. We will explore its demonstrated ability to promote neurite outgrowth, protect neurons in models of neurodegenerative diseases such as Parkinson's, and delve into the underlying molecular mechanisms, including the modulation of key signaling pathways. This whitepaper consolidates available quantitative data, details experimental methodologies, and provides visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The progressive loss of neuronal structure and function is a hallmark of numerous neurodegenerative diseases and injuries to the central nervous system. Consequently, the identification of compounds that can promote neuronal survival, regeneration, and functional recovery is a paramount goal in modern neuroscience research. This compound has garnered attention for its multifaceted biological activities, including its potential to positively influence neuronal health. This document synthesizes the existing research on the neurotrophic effects of this compound, with a focus on its mechanisms of action and quantifiable outcomes.

Neurotrophic and Neuroprotective Effects of this compound

This compound has demonstrated notable neuroprotective and neurotrophic activities in various experimental models. Its effects are particularly prominent in the context of Parkinson's disease models, where it has been shown to mitigate neuronal damage and improve functional outcomes.

Neuroprotection in Parkinson's Disease Models

In a Drosophila model of Parkinson's disease induced by the toxin paraquat, this compound conferred neuroprotection by improving survival, reducing mobility defects, and preventing the loss of dopaminergic neurons.[1] This protective effect is attributed to its ability to modulate neuroinflammatory and cellular death responses.[1]

Further studies in a mouse model of Parkinson's disease using A53T alpha-synuclein overexpressing mice have substantiated these findings. Oral administration of this compound for four weeks led to significant improvements in cognitive and motor functions.[2][3][4] Specifically, treatment with 100 mg/kg of this compound improved associative memory and reduced abnormalities in mobility and gait.[2][3]

Neurite Outgrowth and Neuronal Differentiation

This compound has been reported to stimulate neuritogenesis in cell cultures, indicating its potential to promote neuronal regeneration and the formation of new neural connections.[3] This process is crucial for both nervous system development and repair after injury. The promotion of neurite outgrowth is a key aspect of its neurotrophic activity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key studies on the neuroprotective and neurotrophic effects of this compound.

Table 1: Effects of this compound in A53T α-Synuclein Mouse Model of Parkinson's Disease [2][3]

| Parameter | Treatment Group | Outcome |

| Cognitive Function | 100 mg/kg this compound | Improved associative memory |

| Motor Function | 100 mg/kg this compound | Decreased abnormalities in mobility and gait |

| α-Synuclein Pathology | 100 mg/kg this compound | Reduced levels of phosphorylated α-synuclein in the cortex and hippocampus |

| Dopaminergic Neuron Integrity | 100 mg/kg this compound | Attenuated the reduction in tyrosine hydroxylase (TH) expression in the striatum |

| Gene Expression (Cortex) | 100 mg/kg this compound | Increased expression of NRF2-regulated antioxidant genes |

| Gene Expression (Cortex) | 100 mg/kg this compound | Decreased expression of NF-κB-dependent pro-inflammatory genes |

Signaling Pathways Modulated by this compound

This compound exerts its neurotrophic and neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, cell survival, and differentiation.

NRF2 Antioxidant Response Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2)-regulated antioxidant pathway.[2][3] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, NRF2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

NF-κB Inflammatory Pathway

This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB)-dependent pro-inflammatory pathway.[2][3] In the canonical pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound's inhibitory action on this pathway helps to reduce neuroinflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In the context of neurotrophic effects, activation of the MAPK/ERK pathway is often associated with the promotion of neurite outgrowth. While the precise upstream activators for this compound's effect on this pathway are still under full investigation, it is known to promote neuritogenesis through the activation of MAPK/ERK signaling. This activation leads to the phosphorylation of downstream transcription factors that regulate the expression of genes involved in neuronal differentiation and growth, such as those encoding for Growth-Associated Protein 43 (GAP-43) and synaptophysin.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound's neurotrophic effects.

Neurite Outgrowth Assay in PC12 Cells

This protocol is a synthesized methodology based on standard neurite outgrowth assays and the reported effects of this compound.

Objective: To quantify the effect of this compound on neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Collagen type IV-coated 96-well plates

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

Nerve Growth Factor (NGF)

-

Paraformaldehyde (PFA)

-

Phosphate Buffered Saline (PBS)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-β-III tubulin

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Culture and Plating:

-

Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 5 x 10³ cells per well.

-

Allow cells to adhere for 24 hours.

-

-

Treatment:

-

Replace the culture medium with low-serum medium (DMEM with 1% HS and 1% Penicillin-Streptomycin).

-

Add this compound at various final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).

-

Incubate the cells for 48-72 hours.

-

-

Immunocytochemistry:

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with anti-β-III tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Using image analysis software, quantify neurite outgrowth by measuring parameters such as:

-

Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

-

Average neurite length per cell.

-

Number of neurites per cell.

-

Total neurite length per well.

-

-

Western Blot Analysis for Synaptic Proteins

Objective: To determine the effect of this compound on the expression of synaptic proteins like GAP-43 and synaptophysin.

Materials:

-

Treated neuronal cells (from culture) or brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GAP-43, anti-synaptophysin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

-

Conclusion

This compound exhibits significant neurotrophic and neuroprotective properties, making it a compelling candidate for further investigation in the context of neurodegenerative diseases and neuronal injury. Its ability to promote neurite outgrowth and protect neurons through the modulation of key signaling pathways, including the NRF2, NF-κB, and MAPK/ERK pathways, underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its translation into clinical applications. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery to the central nervous system, and conducting further preclinical studies to validate its efficacy in a broader range of neurodegenerative models.

References

The Anti-Inflammatory Properties of Gardenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin A, a polymethoxyflavone (PMF), has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory properties.[1] As a member of the flavonoid family, this compound is characterized by a C6-C3-C6 backbone, with multiple methoxy groups attached to its core structure. This structural feature is believed to contribute to its bioavailability and biological activity.[2] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the NF-κB-dependent pro-inflammatory pathway.[1] This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of its target inflammatory genes.

Activation of the Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the NRF2-regulated antioxidant pathway.[1] This activation contributes to its anti-inflammatory effects by mitigating the oxidative stress that often accompanies and exacerbates inflammatory processes.

Quantitative Data on Anti-Inflammatory Effects

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in a Mouse Model of Parkinson's Disease

| Compound | Model | Doses | Effect on TNF-α Expression | Effect on IL-6 Expression | Reference |

| This compound | A53T alpha-synuclein overexpressing mice | 25 mg/kg and 100 mg/kg (oral, 4 weeks) | Attenuated with 100 mg/kg; non-significant trend with 25 mg/kg. | Attenuated with both 25 mg/kg and 100 mg/kg doses. | [1] |

Table 2: Inhibitory Activity of Related Polymethoxyflavones on Inflammatory Mediators

| Compound | Assay | Target | IC₅₀ Value | Reference |

| Nobiletin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |

| Tangeretin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |

| 5-demethylnobiletin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed. | [2] |

| Various Flavones | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 17.1 µM (Luteolin) to >100 µM | [3] |

| Epimuqubilin A | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 7.4 µM | [4] |

| Icariside E4 | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | IC₅₀ of ethyl acetate fraction: 161.0 µg/mL | [5] |

| Various Anthraquinones | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 1.56 µM to >20 µg/mL | [6] |

| Solanum aethiopicum extract | In vitro | Lipoxygenase | 199 µg/mL | [7] |

Note: The data in Table 2 is for related polymethoxyflavones and other natural compounds and is provided for comparative purposes to indicate the potential range of activity for this class of molecules. Direct IC₅₀ values for this compound on COX and LOX enzymes are not currently available in the cited literature.

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway and Potential Modulation by this compound.

Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Housing: Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

-

Groups:

-

Group I: Control (Vehicle)

-

Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group III-V: Test compound (this compound) at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Procedure:

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

The vehicle, standard drug, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

A 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.

Western Blot Analysis for Phosphorylated NF-κB p65 and MAPK (ERK)

This method is used to quantify the levels of activated (phosphorylated) signaling proteins.

-

Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While direct quantitative data in classical inflammation models is currently limited, the available evidence from neuroinflammation models and studies on related polymethoxyflavones suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further quantitative analysis of this compound's efficacy. Future studies should focus on generating dose-response data in models such as carrageenan-induced paw edema and determining the IC₅₀ values for key inflammatory enzymes to fully elucidate its therapeutic potential.

References

- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gpub.org [gpub.org]

Gardenin A: A Polymethoxyflavone from Traditional Medicine with Diverse Pharmacological Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gardenin A, a polymethoxyflavone with the chemical name 5-hydroxy-6,7,8,3′,4′,5′-hexamethoxyflavone, is a natural compound found in several medicinal plants. Traditionally, plants containing this compound, such as Gardenia resinifera (Dikamali) and Murraya paniculata (Orange Jessamine), have been utilized in Ayurvedic and other traditional medicine systems for a variety of ailments.[1][2][3] The gum resin from Gardenia resinifera, for instance, is used in Ayurveda to treat conditions like indigestion, intestinal worms, fever, cough, and skin diseases, and is applied topically for wounds and dental issues.[1][4] This historical use has spurred scientific interest in its bioactive constituents, leading to the isolation and characterization of this compound and the subsequent investigation of its pharmacological properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its traditional context, chemical properties, and demonstrated biological activities, with a particular emphasis on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Chemical and Physical Properties

This compound is a flavonoid characterized by the presence of multiple methoxy groups, which contribute to its lipophilicity and ability to cross biological membranes, including the blood-brain barrier.[2]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₉ | [5] |

| Molecular Weight | 418.4 g/mol | [5] |

| Appearance | Powder | MedChemExpress |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | MedChemExpress |

| CAS Number | 21187-73-5 | MedChemExpress |

Traditional Medicine Context

The use of plants containing this compound in traditional medicine provides a valuable context for its modern pharmacological evaluation.

-

Gardenia resinifera (Dikamali): In the Indian system of medicine, Ayurveda, the gum resin of this plant is known as "Nadihingu" or "Dikamali".[1][6] It is traditionally used for its carminative, antispasmodic, and anthelmintic properties.[6][7] It is employed in the treatment of indigestion, lack of appetite, intestinal worms, abdominal distension, constipation, and piles.[1] The resin is also used to manage fever, cough, and dyspnea.[1] Topically, it is applied to wounds and used for dental caries and gum inflammation.[1]

-

Murraya paniculata (Orange Jessamine): Various parts of this plant are used in traditional medicine across Asia. The leaves are used to treat diarrhea, dysentery, and pain.[3] In Australian traditional medicine, it has been used for skin problems, digestive issues, pain relief, and coughs.[2] The anti-inflammatory properties of the plant are utilized for treating inflamed joints.[3]

Pharmacological Activities and Quantitative Data

This compound has been shown to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, neuropharmacological (sedative, anxiolytic, antidepressant, and anticonvulsant), antihyperlipidemic, and hepatoprotective effects.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in preclinical models of Parkinson's disease.

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (A53T-α-syn mice) [8][9]

| Parameter | Treatment Group | Result |

| Associative Memory | 100 mg/kg this compound (oral, 4 weeks) | Improved associative memory |

| Motor and Gait Abnormalities | 100 mg/kg this compound (oral, 4 weeks) | Decreased abnormalities in mobility and gait |

| Phosphorylated α-synuclein Levels | 100 mg/kg this compound (oral, 4 weeks) | Reduced levels in the cortex and hippocampus |

| Tyrosine Hydroxylase Expression | 100 mg/kg this compound (oral, 4 weeks) | Attenuated the reduction in the striatum |

| Antioxidant Gene Expression (Nrf2-regulated) | 100 mg/kg this compound (oral, 4 weeks) | Increased cortical expression |

| Pro-inflammatory Gene Expression (NF-κB-dependent) | 100 mg/kg this compound (oral, 4 weeks) | Decreased cortical expression |

Neuropharmacological Effects

A study by Alonso-Castro et al. (2020) extensively evaluated the neuropharmacological activities of this compound in mice.[10][11][12]

Table 2: Neuropharmacological Activities of this compound in Mice [10][11][12]

| Activity | Dose (p.o.) | Key Findings | Comparison |

| Sedative | 25 mg/kg | Increased the duration of pentobarbital-induced sleep without altering the onset. | - |

| Anxiolytic | 0.1-25 mg/kg | Showed anxiolytic-like actions in the elevated plus-maze, light-dark box test, exploratory cylinder assay, and open field test. | Activity comparable to clonazepam. |

| Antidepressant | 0.1-25 mg/kg | Demonstrated significant antidepressant-like actions in the tail suspension test and forced swimming test. | Activity comparable to fluoxetine. |

| Anticonvulsant | 1-10 mg/kg | Delayed the onset of strychnine-induced convulsions. | - |

Antihyperlipidemic and Hepatoprotective Effects

This compound has shown promise in ameliorating hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).

Table 3: Antihyperlipidemic and Hepatoprotective Effects of this compound [13]

| Model | Treatment | Key Findings |

| Oleate-palmitate induced steatotic HepG2 cells | 10 µg/ml this compound | Marked decrease in lipid droplets and ROS levels. |

| Alcohol-induced oxidative stress in HepG2 and Caco2 cells | 10 µg/ml this compound | Showed anti-inflammatory and anti-oxidant activity. |

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of this compound are central to many of its therapeutic effects. It has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.[8][9][13]

Table 4: Anti-inflammatory and Antioxidant Mechanisms of this compound [8][9][13]

| Pathway | Effect of this compound | Model System |

| NF-κB Signaling | Inhibition | Drosophila model of Parkinson's Disease, A53T-α-syn mice |

| Nrf2 Signaling | Activation | Drosophila model of Parkinson's Disease, A53T-α-syn mice, HepG2 and Caco2 cells |

| AMPK Signaling | Activation | HepG2 and Caco2 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies investigating the neurotrophic effects of polymethoxyflavones.

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Cells are seeded at a density of 2.0 × 10³ cells/well in collagen-coated 96-well plates.

-

Treatment: After 24 hours, the medium is replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of this compound (e.g., 10-20 µM). A positive control group treated with Nerve Growth Factor (NGF) is also included.

-

Incubation: Cells are incubated for 48 hours to allow for neurite extension.

-

Quantification: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by examining at least 300 cells per well under a phase-contrast microscope.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity in Mice

This protocol is a standard method for assessing anxiety-like behavior in rodents.[5][6][8]

-

Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, elevated above the floor.

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using a video tracking system.

-

Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Antidepressant Activity in Mice

The FST is a widely used model to screen for antidepressant efficacy.[10][14][15]

-

Apparatus: A transparent cylindrical container is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Procedure: Mice are placed individually into the cylinder for a 6-minute session. The session is video-recorded.

-

Data Analysis: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test is measured. A significant decrease in immobility time suggests an antidepressant-like effect.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibition of NF-κB signaling.[13][16]

-

Cell Transfection: Cells (e.g., HEK293T or HeLa) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

-

Treatment: Transfected cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis: After the treatment period, cells are washed with PBS and lysed using a lysis buffer.

-

Luciferase Assay: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the this compound-treated groups compared to the stimulated control indicates inhibition of NF-κB activity.

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

Neurotrophic Effects: MAPK/ERK, PKC, and PKA Pathways

This compound promotes neurite outgrowth and neuronal differentiation by activating the MAPK/ERK, PKC, and PKA signaling pathways, independent of TrkA, and leading to the phosphorylation of CREB.[5]

Anti-inflammatory and Antioxidant Effects: NF-κB, Nrf2, and AMPK Pathways

This compound's anti-inflammatory and antioxidant activities are mediated through the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 and metabolic-sensing AMPK pathways.[8][9][13]

Conclusion and Future Directions

This compound is a promising natural product with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to modulate multiple key signaling pathways involved in neuroprotection, inflammation, and oxidative stress makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive preclinical studies in various disease models, and ultimately, evaluating its safety and efficacy in human clinical trials. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential therapeutic applications of this intriguing polymethoxyflavone.

References

- 1. easyayurveda.com [easyayurveda.com]

- 2. This compound: Metabolites of a Traditional Chinese Medicine [thermofisher.com]

- 3. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]

- 4. scribd.com [scribd.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Gardenin A: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin A, a polymethoxyflavonoid found in select medicinal plants, has emerged as a compound of significant interest within the scientific and drug development communities. Initially identified as a constituent of traditional remedies, rigorous scientific investigation has unveiled its diverse pharmacological activities, spanning neuroprotection, anti-inflammation, and potential anticancer applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, and a summary of its known biological effects and associated signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Discovery and History

This compound is a naturally occurring polymethoxyflavonoid (PMF). It has been isolated from several medicinal plants, including Gardenia resinifera Roth.[1][2] and Murraya paniculata. The gum of Gardenia resinifera is a notable source and is utilized in traditional Indian medicine.[2] The chemical structure of this compound is 5-hydroxy-6,7,8,3',4',5'-hexamethoxyflavone.

Early research into the biological activities of this compound focused on its traditional uses, leading to the discovery of a range of pharmacological effects. These include antihyperlipidemic, hepatoprotective, sedative, anxiolytic, antidepressant, and anticonvulsant properties.[2][3][4] More recent investigations have highlighted its potent neuroprotective and anti-inflammatory activities, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions.[1][5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₉ | PubChem |

| Molecular Weight | 418.4 g/mol | PubChem |

| CAS Number | 21187-73-5 | PubChem |

| Appearance | Not specified in retrieved results | N/A |

| Solubility | Soluble in DMSO, not in water | MedChemExpress |

Biological Activities and Signaling Pathways

This compound exhibits a wide spectrum of biological activities, with a significant body of research focused on its neuroprotective and neuropharmacological effects.

Neuroprotection and Neuritogenesis

This compound has been shown to promote neuritogenesis, the growth of neurites from neurons, in PC12 cells.[4] This activity is mediated through the activation of several key signaling pathways.

-

Experimental Workflow for Neuritogenesis Assay

Caption: Workflow for assessing this compound-induced neuritogenesis in PC12 cells.

-

Signaling Pathways in Neuritogenesis

This compound promotes neuritogenesis through the activation of MAPK/ERK, PKC, and PKA signaling pathways.[4] This activation leads to the phosphorylation of the CREB transcription factor, which in turn regulates the expression of genes involved in neuronal differentiation.[4]

Caption: Signaling pathways activated by this compound to promote neuritogenesis.

Neuropharmacological Effects

This compound has demonstrated a range of neuropharmacological effects in murine models, suggesting its potential as a modulator of central nervous system activity.

| Effect | Model | Doses | Outcome |

| Sedative | Pentobarbital-induced sleep test (mice) | 25 mg/kg (p.o.) | Increased duration of sleep.[3][7] |

| Anxiolytic | Elevated plus-maze, light-dark box test (mice) | 1-25 mg/kg (p.o.) | Anxiolytic-like actions comparable to clonazepam.[3][7] |

| Antidepressant | Tail suspension test, forced swimming test (mice) | Not specified | Antidepressant-like actions comparable to fluoxetine.[3] |

| Anticonvulsant | Strychnine-induced seizure test (mice) | 1-10 mg/kg (p.o.) | Delayed onset of convulsions.[3] |

Anti-inflammatory and Antioxidant Activity

This compound has been shown to exert anti-inflammatory and antioxidant effects through the modulation of the NRF2 and NF-κB pathways.[1]

-

Signaling Pathways in Inflammation and Oxidative Stress

Caption: Modulation of NRF2 and NF-κB pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Parkinson's Disease Model (Mice)

-

Animal Model: A53T alpha-synuclein overexpressing (A53TSyn) mice are used as a genetic model of Parkinson's disease.[1]

-

Treatment: Mice are treated orally for 4 weeks with this compound at doses of 25 or 100 mg/kg.[1][6]

-

Behavioral Testing (performed in the fourth week):

-

Tissue Harvesting and Analysis:

In Vitro Neuritogenesis Assay (PC12 cells)

-

Cell Culture: PC12 cells are cultured in appropriate media.

-

Treatment: Cells are treated with this compound at concentrations of 10-20 µM for 48 hours.[4]

-

Analysis of Neurite Outgrowth:

-

The percentage of cells bearing neurites (processes at least twice the length of the cell body) is quantified using phase-contrast microscopy.

-

-

Western Blot Analysis:

Western Blotting for MAPK/ERK, PKC, and PKA Activation

-

Sample Preparation: PC12 cells are treated with 10 µM this compound for various time points (e.g., 15-120 minutes).[4]

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2, and antibodies to assess PKA and PKC activity.[4]

-

Following incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.[8]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm.[8][9]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Future Directions

The existing body of research on this compound provides a strong foundation for its further development as a potential therapeutic agent. Future studies should focus on:

-

Elucidation of Anticancer Mechanisms: While preliminary studies suggest anticancer potential, the specific molecular targets and signaling pathways involved require more in-depth investigation.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the bioavailability, metabolism, and potential toxicity of this compound in preclinical models.

-

Clinical Translation: Should preclinical studies continue to yield promising results, the design of well-controlled clinical trials will be the next critical step in evaluating the therapeutic efficacy of this compound in human diseases.

Conclusion

This compound is a multifaceted polymethoxyflavonoid with a rich history rooted in traditional medicine and a promising future in modern pharmacology. Its demonstrated neuroprotective, anti-inflammatory, and other biological activities, coupled with an increasingly well-defined mechanism of action, make it a compelling candidate for continued research and development. This technical guide provides a consolidated resource to facilitate and inspire further exploration of this compound's therapeutic potential.

References

- 1. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the neuropharmacological effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gmipost.com [gmipost.com]

- 6. This compound treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Antihyperlipidemic Potential of Gardenin A: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols

Introduction

Gardenin A, a polymethoxylated flavone found in the gum of Gardenia resinifera and other medicinal plants, has emerged as a promising natural compound with significant antihyperlipidemic and hepatoprotective properties.[1][2] Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[3][4] This technical guide provides a comprehensive overview of the current state of research on this compound's antihyperlipidemic activity, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The antihyperlipidemic efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its effects across different experimental conditions.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | HepG2 | This compound | Up to 70 µg/mL | No significant reduction in viability | [1] |

| Lipid Accumulation | Steatotic HepG2 | This compound | 2.5-10 µg/mL | Significant reduction in lipid accumulation | [1] |

| Cytotoxicity | HepG2 and Caco2 | This compound | 10 µg/mL | Maximum cell viability observed | [5] |

Table 2: In Vivo Effects of this compound in Rodent Models of Hyperlipidemia

| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |

| Total Cholesterol (TC) | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |

| Triglycerides (TG) | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |

| LDL-c | Triton WR-1339 induced hyperlipidemic rats | This compound | 50 and 100 mg/kg (oral) | Acute | Significant decrease | [1] |

| Total Cholesterol (TC) | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |

| Triglycerides (TG) | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |

| LDL-c | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |

| ALP | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |

| ACP | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significant decrease | [1] |

| Steatosis | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significantly lowered | [1] |

| Transaminase levels | High-Fat Diet (HFD) fed rats | This compound | 50 and 100 mg/kg (oral) | Chronic | Significantly lowered | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antihyperlipidemic activity.

In Vitro Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7]

-

Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[7][8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 70 µg/mL) and incubated for a specified period (e.g., 48 hours).[1][7]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT reagent (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[7]

-

Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8]

Oil Red O staining is a common method for visualizing and quantifying neutral lipid accumulation in cells.[2][9]

-

Cell Culture and Treatment: HepG2 cells are seeded in 24-well plates and treated with oleate-palmitate to induce steatosis, followed by treatment with different concentrations of this compound (e.g., 2.5-10 µg/mL).[1][10]

-

Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes to 1 hour.[2][11]

-

Staining: The fixed cells are washed and then stained with a working solution of Oil Red O for 15-30 minutes at room temperature.[2][9]

-

Washing and Counterstaining: The cells are washed with distilled water to remove excess stain and may be counterstained with hematoxylin to visualize the nuclei.[2][9]

-

Visualization and Quantification: The stained lipid droplets appear as red-orange droplets and can be visualized under a microscope. For quantification, the stain is extracted with isopropanol, and the absorbance is measured spectrophotometrically at approximately 510-520 nm.[1][9]

In Vivo Models of Hyperlipidemia

This model is used to rapidly induce hyperlipidemia to screen for antihyperlipidemic agents.[1][12]

-

Animals: Male Wistar rats are typically used.

-

Induction: A single intraperitoneal injection of Triton WR-1339 (tyloxapol) at a dose of 200-300 mg/kg body weight is administered to induce hyperlipidemia.[13][14]

-

Treatment: this compound (e.g., 50 and 100 mg/kg) is administered orally.[1]

-

Blood Sampling: Blood samples are collected at specific time points after Triton injection (e.g., 72 hours) to measure lipid profiles.[13][15]

-

Biochemical Analysis: Serum levels of total cholesterol, triglycerides, and LDL-c are determined using standard enzymatic kits.

This model mimics the development of hyperlipidemia due to a long-term unhealthy diet.[1][16]

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Diet: Rats are fed a high-fat diet (typically 40-60% of calories from fat) for an extended period (e.g., 6-12 weeks) to induce hyperlipidemia.[16][17]

-